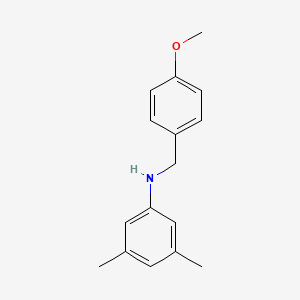

N-(p-Methoxybenzyl)-3,5-dimethyl aniline

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-12-8-13(2)10-15(9-12)17-11-14-4-6-16(18-3)7-5-14/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXNMWFNRXLZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Methoxybenzyl)-3,5-dimethyl aniline typically involves the reaction of 3,5-dimethyl aniline with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(p-Methoxybenzyl)-3,5-dimethyl aniline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation catalysts to remove the methoxybenzyl group.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in acetonitrile.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: N-(hydroxymethyl)-3,5-dimethyl aniline.

Reduction: 3,5-dimethyl aniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(p-Methoxybenzyl)-3,5-dimethyl aniline has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(p-Methoxybenzyl)-3,5-dimethyl aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The methoxybenzyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds with analogous substituents, including methyl, methoxy, or benzyl groups, and their effects on stability, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of N-(p-Methoxybenzyl)-3,5-dimethyl Aniline with Analogs

Key Observations

Stability Trends :

- Methyl substitution at the 3,5-positions (as in the target compound) moderately reduces metabolic stability compared to unsubstituted aniline but is more stable than 2,6-dimethyl analogs .

- The p-methoxybenzyl group may enhance solubility and reduce aggregation, similar to methoxy-substituted anilines like MAOS .

Biological Activity :

- 3,5-Dimethyl substitution patterns are associated with reduced potency in some drug candidates (e.g., salicylamide derivatives), suggesting steric hindrance may interfere with target binding .

- In contrast, MAOS leverages its 3,5-dimethyl structure for precise biochemical applications, highlighting context-dependent utility .

Synthetic Considerations: Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo-pyrimidines () share synthetic routes involving condensation reactions, which may apply to the target compound. Yields (~57–68%) and purification methods (e.g., crystallization) are comparable .

Physicochemical Properties: Methoxy groups (e.g., in 3,5-dimethoxy analogs) increase polarity and aqueous solubility, a feature likely shared by the p-methoxybenzyl substituent in the target compound . Steric bulk from 3,5-dimethyl groups may slow reaction kinetics in electrophilic substitution reactions compared to monosubstituted analogs.

Research Findings and Implications

- Metabolic Stability : The 3,5-dimethyl substitution pattern in aniline derivatives shows a trade-off between steric protection and metabolic vulnerability. While it avoids rapid oxidation seen in 2,6-dimethyl systems, it remains less stable than morpholine-substituted analogs .

- Applications : The p-methoxybenzyl group’s electron-donating nature could make the compound a candidate for photochemical studies or as a building block in peptidomimetics, akin to N-(3,5-dimethoxybenzyl) derivatives in .

- Limitations : The lack of direct data on the target compound underscores the need for empirical studies to validate hypothesized properties, particularly in biological systems.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(p-Methoxybenzyl)-3,5-dimethyl aniline?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution between 3,5-dimethylaniline and p-methoxybenzyl chloride. A typical protocol involves:

- Reagents: 3,5-dimethylaniline (1.2 eq), p-methoxybenzyl chloride (1.0 eq), anhydrous K₂CO₃ (2.0 eq) in dry acetonitrile.

- Conditions: Reflux at 80°C under nitrogen for 12–24 hours.

- Monitoring: Track reaction progress using TLC (hexane:ethyl acetate, 4:1).

- Purification: Column chromatography (silica gel, gradient elution with hexane to ethyl acetate) yields the product. Alternative methods include Schotten-Baumann conditions for amide intermediates if further functionalization is required .

Basic: How should researchers purify and isolate this compound?

Methodological Answer:

Post-synthesis, purification involves:

- Liquid-liquid extraction: Use dichloromethane and water to remove unreacted starting materials.

- Chromatography: Silica gel column chromatography with a polarity gradient (hexane → ethyl acetate) resolves by-products.

- Recrystallization: Ethanol/water mixtures (7:3) enhance purity. Confirm purity via HPLC (C18 column, acetonitrile:H₂O = 70:30) or melting point analysis (expected range: 90–95°C) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.7–7.2 ppm for methoxybenzyl and dimethylaniline groups) and methoxy protons (δ 3.8 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion peak at m/z 255.16 (C₁₆H₁₉NO⁺).

- IR Spectroscopy: Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced: How does the p-methoxybenzyl (PMB) group influence stability under oxidative conditions?

Methodological Answer:

The PMB group is susceptible to oxidative cleavage using ceric ammonium nitrate (CAN). For example:

- Reaction: CAN (2.0 eq) in CH₃CN/H₂O (9:1) at 0°C for 1 hour removes the PMB group, yielding 3,5-dimethylaniline.

- Mechanistic Insight: CAN oxidizes the benzylic position, forming a radical cation intermediate that hydrolyzes to release formaldehyde .

- Contingencies: Add 2-amino-2-methyl-1-propanol to suppress competing N-hydroxymethyl byproducts .

Advanced: How do electronic effects of substituents modulate reactivity in downstream applications?

Methodological Answer:

- Electron-donating groups (e.g., methoxy): Enhance nucleophilicity at the aniline nitrogen, facilitating alkylation or acylation reactions.

- Steric effects: 3,5-dimethyl groups hinder electrophilic substitution at the para position, directing reactivity to the benzyl moiety.

- Applications: The PMB group’s electronic profile enables its use in organometallic catalysts (e.g., titanium complexes) for asymmetric synthesis .

Advanced: How can researchers resolve contradictions in reported reaction yields or by-products?

Methodological Answer:

- Variable Catalysts: Compare outcomes using Pd/C vs. CAN in deprotection steps. Pd/C hydrogenolysis may reduce unwanted oxidation byproducts.

- Solvent Effects: Polar aprotic solvents (DMF, CH₃CN) vs. non-polar (toluene) alter reaction kinetics.

- Case Study: In CAN-mediated PMB deprotection, trace water increases N-hydroxymethyl byproducts; rigorously anhydrous conditions improve yields .

Advanced: What strategies optimize this compound for drug design?

Methodological Answer:

- Bioisosteric Replacement: Substitute the PMB group with trifluoromethyl or pyridinyl moieties to enhance metabolic stability.

- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The dimethylaniline moiety may occupy hydrophobic pockets, while the PMB group engages in π-π stacking.

- ADMET Profiling: Assess solubility (LogP ~3.5) and CYP450 inhibition potential using in silico tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.